molecular formula C25H50N6O14S B1430804 Plazomicin Sulfate CAS No. 1380078-95-4

Plazomicin Sulfate

カタログ番号 B1430804
CAS番号: 1380078-95-4
分子量: 690.8 g/mol
InChIキー: SFTBRKHJMASSAP-BGJNVEJLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Plazomicin Sulfate is the acidic salt of Plazomicin . It is a neoglycoside antibiotic with activity against a broad range of Gram-positive and Gram-negative pathogens . Plazomicin showed potent in vitro activity against multidrug-resistant Klebsiella pneumoniae and Escherichia coli . It is a next-generation aminoglycoside synthetically derived from Sisomicin .


Synthesis Analysis

The structure of Plazomicin was established via appending hydroxylaminobutyric acid to Sisomicin at position 1 and 2-hydroxyethyl group at position 6’ . The structural data reveals that Plazomicin exclusively binds to the 16S ribosomal A site, where it likely interferes with the fidelity of mRNA translation .


Molecular Structure Analysis

Plazomicin binds to the 16S rRNA at the aminoacyl-tRNA site (A-site) of the 30S ribosomal subunit, interfering with protein translation . The unique extensions to the core aminoglycoside scaffold incorporated into the structure of Plazomicin do not interfere with ribosome binding .


Chemical Reactions Analysis

Plazomicin mediates its antibacterial activity by binding to bacterial 30S ribosomal subunit and inhibiting protein synthesis . It is designed to evade all clinically relevant aminoglycoside-modifying enzymes, which contribute to the main resistance mechanism for aminoglycoside therapy .


Physical And Chemical Properties Analysis

Plazomicin Sulfate is a small molecule with the chemical formula C25H48N6O10 . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Antibacterial Activity and Resistance Mechanisms

Plazomicin Sulfate is a next-generation, semisynthetic aminoglycoside antibiotic known for its effectiveness against multidrug-resistant Enterobacteriaceae. The design of Plazomicin involves chemical modifications to protect it from common aminoglycoside modifying enzymes, such as N-acetylation, O-adenylylation, or O-phosphorylation. This antibiotic has been shown to retain activity against a broad spectrum of these modifying enzyme-expressing strains, except for a few like aac(2')-Ia and aph(2″)-IVa, making it a potent agent in the fight against resistant bacterial strains. However, it's important to note that Plazomicin is inactive in the presence of 16S rRNA ribosomal methyltransferases, highlighting the need for continuous surveillance of these resistance mechanisms (Cox et al., 2018).

Stability and Compatibility with Other IV Drugs

Research into the physical compatibility of Plazomicin with other intravenous (IV) drugs is crucial for its safe and effective use in clinical settings. A study focusing on the physical compatibility of Plazomicin sulfate solution with 92 IV drugs during simulated Y-site administration found that Plazomicin was physically compatible with 79 of the 92 drugs tested. This indicates a high level of compatibility, making Plazomicin a versatile option in treatment regimens involving multiple IV drugs. However, it's essential to note the incompatibility with certain drugs like albumin, amiodarone, and daptomycin, among others (Asempa et al., 2018).

Role in Treating Resistant Gram-Negative Bacterial Infections

Plazomicin displays potent in vitro activity against a range of Enterobacteriaceae, including extended-spectrum β-lactamase-producing and carbapenem-resistant isolates. Its enhanced activity is attributed to its stability against aminoglycoside-modifying enzymes that compromise the activity of traditional aminoglycosides. However, its activity is limited against other resistant Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. The antibiotic has been assessed in clinical trials, demonstrating potential advantages in treating resistant infections with fewer adverse effects compared to other treatment options (Eljaaly et al., 2019).

作用機序

Plazomicin works by inhibiting protein synthesis in bacteria. Unlike other aminoglycosides, it binds to a unique site on the ribosome, the 16S rRNA. It mediates the antibacterial activity against pathogens including carbapenem-resistant (CRE) and extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae .

Safety and Hazards

Plazomicin has a favorable safety profile with the most common adverse effects being decreased renal function (3.7%), diarrhea (2.3%), hypertension (2.3%), headache (1.3%), nausea (1.3%), vomiting (1.3%), and hypotension (1.0%) in the largest in-human trial . Ototoxicity, manifested as hearing loss, tinnitus, and/or vertigo, has been reported with Plazomicin .

将来の方向性

Plazomicin appears poised to help fill the need for new agents to treat infections caused by multi-drug-resistant Enterobacteriaceae . It will likely be used in the treatment of multi-drug-resistant cUTIs or in combination to treat serious carbapenem-resistant Enterobacteriaceae infections .

特性

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O10.H2O4S/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32;1-5(2,3)4/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36);(H2,1,2,3,4)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTBRKHJMASSAP-BGJNVEJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160452
Record name Plazomicin Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1380078-95-4
Record name Plazomicin Sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380078954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plazomicin Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sulfuric acid compound with (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-4-(((2S,3R)-3-amino-6-(((2-hydroxyethyl)amino)methyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide (2.5:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the primary mechanism of action of Plazomicin Sulfate, and how does it contribute to its antibacterial activity?

A1: While the provided abstracts don't delve into the mechanism of action, Plazomicin Sulfate is a next-generation aminoglycoside antibiotic. Aminoglycosides like Plazomicin Sulfate typically exert their antibacterial effect by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This binding interferes with protein synthesis, ultimately leading to bacterial cell death. [, ]

Q2: The research mentions Plazomicin Sulfate being physically compatible with a large percentage of the tested drugs. What are the implications of this compatibility for clinical settings?

A2: The study found Plazomicin Sulfate to be physically compatible with 85% of the tested drugs, including 31 out of 36 antimicrobial agents. [] This high compatibility is crucial in clinical settings, particularly for critically ill patients who often require multiple intravenous medications simultaneously. Compatibility minimizes the risk of precipitation or other physical incompatibilities that could compromise drug efficacy or even pose a danger to the patient.

Q3: Can you elaborate on the significance of testing Plazomicin Sulfate's compatibility with other intravenous drugs through simulated Y-site administration?

A3: The research specifically employed a simulated Y-site administration model to assess Plazomicin Sulfate's compatibility. [] This method accurately reflects the clinical scenario where multiple drugs are often administered concurrently through a shared intravenous line. By simulating this scenario, the study provides valuable insight into the potential for physical interactions between Plazomicin Sulfate and other medications under clinically relevant conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。